molecular formula C12H15N5O8 B084872 2,4,6-Trinitrophenyl-lysine CAS No. 15113-66-3

2,4,6-Trinitrophenyl-lysine

Cat. No. B084872
CAS RN: 15113-66-3
M. Wt: 357.28 g/mol
InChI Key: MGQKQZUNPAWBNG-QMMMGPOBSA-N
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Description

2,4,6-Trinitrophenyl-lysine is an organic compound with the molecular formula C12H15N5O8 . It has an average mass of 357.276 Da and a monoisotopic mass of 357.092072 Da . It is also known by other names such as 2,4,6-TNP-lysine, 2,4,6-trinitrophenyl lysine, and 2,4,6-Trinitrophenyllysine .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trinitrophenyl-lysine is complex, with 13 hydrogen bond acceptors, 4 hydrogen bond donors, and 10 freely rotating bonds . The compound has a polar surface area of 213 Ų and a molar refractivity of 83.7±0.3 cm³ .


Physical And Chemical Properties Analysis

2,4,6-Trinitrophenyl-lysine has a density of 1.6±0.1 g/cm³, a boiling point of 600.1±55.0 °C at 760 mmHg, and a flash point of 316.8±31.5 °C . It has a molar volume of 225.6±3.0 cm³ and a surface tension of 82.4±3.0 dyne/cm .

Scientific Research Applications

  • Protein Analysis :

    • A method using 2,4,6-trinitrobenzenesulphonic acid for determining available lysine in proteins, applicable for routine screening of animal protein concentrates in animal feeds (Hall, Trinder, & Givens, 1973).
    • A study on the reaction of 2,4,6-trinitrobenzenesulphonic acid with cowpeas, maize, and DL-lysine, investigating conditions for coupling reaction and hydrolysis of trinitrophenylated compounds (Tella & Ashton, 1978).
    • Development of a rapid method to determine available lysine content in proteins using 2,4,6-trinitrobenzenesulfonic acid, with close agreement to traditional methods (Kakade & Liener, 1969).
    • Modification of a method for determining available lysine in casein and rapeseed protein concentrates using 2,4,6-trinitrobenzenesulphonic acid (Eklúnd, 1976).
  • Biochemistry :

    • Study of the differential pulse polarographic behavior of 2,4,6-trinitrophenyl derivatives in primary amines and amino acids (Al-hajjaji, 1986).
    • Investigation of the absorption spectra of trinitrophenyl derivatives of poly(L-lysine) and L-asparaginase, examining the interaction with borohydride (Parrott & Shifrin, 1977).
    • An examination of the interaction of N-2,4,6-trinitrophenyl-L-lysine with methoxide ion, highlighting the relevance to acid-base catalysis in protein residues (Onyido, Hamaguchi, & Buncel, 2004).
  • Immunology :

    • A study on the in vitro induction of specific unresponsiveness against the 2,4,6-trinitrophenyl determinant, providing insights into immune system functions (Kettman, 1974).
    • Research on the specificity of antibodies in amphibian larvae immunized with 2,4,6-trinitrophenyl-conjugated bacteria and proteins, advancing our understanding of immune response mechanisms (Haimovich & Du Pasquier, 1973).

properties

IUPAC Name

(2S)-6-amino-2-(2,4,6-trinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O8/c13-4-2-1-3-8(12(18)19)14-11-9(16(22)23)5-7(15(20)21)6-10(11)17(24)25/h5-6,8,14H,1-4,13H2,(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKQZUNPAWBNG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164715
Record name 2,4,6-Trinitrophenyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trinitrophenyl-lysine

CAS RN

15113-66-3
Record name 2,4,6-Trinitrophenyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015113663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trinitrophenyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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